molecular formula C9H8N2O2S B14787614 5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid

5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14787614
M. Wt: 208.24 g/mol
InChI Key: YMKBSRNZGWCZNJ-UHFFFAOYSA-N
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Description

5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thiazole ring, in particular, is significant due to its role in various biological processes and its inclusion in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-methylthiazole with pyrrole-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to mix the reactants and control the temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A core structural motif in many biologically active compounds.

    Pyrrole: Another important heterocyclic compound with diverse biological activities.

    Thiazolyl-pyrazole: Known for its anticancer properties.

Uniqueness

5-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of thiazole and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-5-4-14-8(10-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

YMKBSRNZGWCZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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